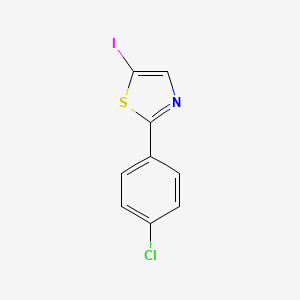

2-(4-Chlorophenyl)-5-iodothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-5-iodo-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClINS/c10-7-3-1-6(2-4-7)9-12-5-8(11)13-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFZDKLBCLZBDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClINS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Functionalization of 2 4 Chlorophenyl 5 Iodothiazole

Precursor Synthesis and Thiazole (B1198619) Core Construction

The assembly of the 2-(4-chlorophenyl)-5-iodothiazole scaffold begins with the formation of the 2-arylthiazole core, followed by the precise introduction of the iodine atom.

Approaches to the 2-(4-Chlorophenyl)thiazole (B3120748) Moiety

The most established and widely employed method for constructing the 2-arylthiazole core is the Hantzsch thiazole synthesis. asianpubs.orgorganic-chemistry.orguwindsor.ca This reaction involves the cyclocondensation of an α-haloketone or its equivalent with a thioamide. asianpubs.org For the synthesis of 2-(4-chlorophenyl)thiazole, the reaction proceeds between 4-chlorothiobenzamide (B1225484) and an α-haloacetaldehyde derivative.

A common and practical approach involves the reaction of 4-chlorophenylthiocarboxamide with bromoacetaldehyde (B98955) dimethyl acetal (B89532) in the presence of an acid catalyst, such as hydrochloric acid, in a suitable solvent like ethanol. rsc.org The mixture is typically heated at reflux for an extended period to ensure the completion of the reaction. rsc.org The initial S-alkylation of the thioamide by the bromoacetaldehyde derivative is followed by intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

Table 1: Representative Hantzsch Synthesis for 2-(4-Chlorophenyl)thiazole

| Reactant A | Reactant B | Catalyst/Solvent | Conditions | Product |

| 4-Chlorophenylthiocarboxamide | Bromoacetaldehyde dimethyl acetal | HCl / Ethanol | Reflux | 2-(4-Chlorophenyl)thiazole |

This table is generated based on a described synthetic procedure. rsc.org

Modern variations of the Hantzsch synthesis aim to improve yields and simplify reaction conditions, sometimes employing microwave irradiation or solid-supported catalysts to facilitate the cyclization. nih.gov

Regioselective Introduction of the Iodo Moiety at the 5-Position

Once the 2-(4-chlorophenyl)thiazole precursor is obtained, the next critical step is the regioselective introduction of the iodine atom at the C5 position. The thiazole ring is an electron-rich heterocycle, but the positions are not equally reactive. The C5 position is generally the most susceptible to electrophilic substitution in 2-arylthiazoles.

Electrophilic iodination is the standard method for this transformation. A variety of iodinating agents can be employed, with N-Iodosuccinimide (NIS) being a popular choice due to its ease of handling and reactivity. organic-chemistry.orgwikipedia.org The reaction is typically carried out in a suitable solvent, and the regioselectivity for the C5 position is generally high. nih.gov

Other effective iodinating systems include molecular iodine in the presence of an oxidizing agent or a Lewis acid. commonorganicchemistry.comic.ac.uk For instance, a mixture of iodine and mercury(II) oxide provides a neutral and mild condition for iodination. ic.ac.uk Another approach involves the use of iodine with silver salts, such as silver sulfate, which can enhance the electrophilicity of the iodine. nih.gov The choice of reagent and conditions can be tailored based on the substrate's reactivity and the desired reaction efficiency. researchgate.net

Table 2: Reagents for Regioselective C5-Iodination of 2-Arylthiazoles

| Iodinating Reagent | Additive/Catalyst | Typical Solvent | Key Feature |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (catalytic) | Acetonitrile, Dichloromethane | Mild and efficient for many substrates. organic-chemistry.org |

| Iodine (I₂) | Mercury(II) Oxide (HgO) | Dichloromethane | Neutral reaction conditions. ic.ac.uk |

| Iodine (I₂) | Silver Sulfate (Ag₂SO₄) | Dichloromethane | Enhanced electrophilicity. nih.gov |

| Iodic Acid (HIO₃) | Sulfuric Acid | Acetic Acid | Suitable for deactivated arenes. nih.gov |

This table presents a summary of common iodination methods applicable to the target synthesis.

Advanced Coupling and Derivatization Techniques for Thiazole Scaffolds

The 5-iodo substituent on the 2-(4-chlorophenyl)thiazole ring is a versatile functional group that enables a wide array of subsequent chemical transformations, primarily through transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for Extended Conjugation Systems

The carbon-iodine bond at the C5 position is an excellent handle for forming new carbon-carbon bonds, allowing for the extension of the π-conjugated system. This is crucial for applications in materials science and for the synthesis of complex biologically active molecules.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between the 5-iodothiazole (B27275) and a boronic acid or ester is a powerful tool for creating biaryl or aryl-vinyl linkages. libretexts.orgyoutube.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. This method is known for its high functional group tolerance and generally good yields. nih.govresearchgate.net

Sonogashira Coupling: To introduce an alkyne moiety at the C5 position, the Sonogashira coupling is the reaction of choice. wikipedia.orglibretexts.org It involves the coupling of the 5-iodothiazole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base like an amine. organic-chemistry.orgyoutube.com

Heck Reaction: The Heck reaction allows for the arylation or vinylation of the thiazole ring at the C5 position by reacting the 5-iodothiazole with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for synthesizing styrenyl-thiazole derivatives. youtube.comlibretexts.org

Table 3: Overview of Cross-Coupling Reactions with 5-Iodothiazoles

| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |

| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |

This table summarizes key cross-coupling reactions for the functionalization of the target compound.

Directed Metallation and C-H Activation Strategies for Functionalization

While the 5-iodo group directs functionalization through cross-coupling, other positions on the thiazole ring can be functionalized through directed metallation and C-H activation strategies. researchgate.net The nitrogen atom in the thiazole ring can act as a directing group in ortho-lithiation reactions. wikipedia.orgorganic-chemistry.orgbaranlab.org By treating a 2-substituted thiazole with a strong base like n-butyllithium, it is possible to deprotonate the C5 position. However, with the C5 position already occupied by iodine, these strategies can be adapted to target the C4 position.

Directed ortho-metalation (DoM) can be influenced by the substituents present. harvard.edu In the case of this compound, the interplay between the directing ability of the thiazole nitrogen and the electronic effects of the substituents would determine the regioselectivity of metalation. Alternatively, metal-halogen exchange can be performed on the 5-iodo group using organolithium reagents to generate a 5-lithiated thiazole, which can then react with various electrophiles. wikipedia.orgethz.chnih.govrsc.org

Modern C-H activation methodologies, often catalyzed by transition metals like palladium or rhodium, offer a more direct route to functionalize the C-H bonds of the thiazole ring without the need for pre-functionalization, although regioselectivity can be a challenge.

One-Pot Synthetic Sequences for Complex Thiazole Derivatives

To enhance synthetic efficiency, one-pot reactions that combine multiple steps are highly desirable. asianpubs.orgrsc.orgnih.govnih.govacs.org For the synthesis of complex thiazole derivatives, a one-pot approach could involve the initial Hantzsch synthesis followed by in-situ iodination and subsequent cross-coupling. Such tandem or domino reaction sequences streamline the synthesis, reduce waste, and save time and resources.

For example, a multi-component reaction could bring together the precursors for the thiazole ring and a third component that gets incorporated in a subsequent step, all in a single reaction vessel. asianpubs.org The development of such elegant one-pot syntheses is a current area of focus in organic chemistry, aiming for the rapid construction of molecular diversity from simple starting materials.

Synthetic Route Optimization and Green Chemistry Considerations

The pursuit of efficient and environmentally benign synthetic methods for producing this compound is a critical aspect of modern chemical research. Optimization strategies and green chemistry principles aim to reduce waste, minimize energy consumption, and utilize less hazardous materials, without compromising the yield and purity of the final product.

A plausible and efficient synthetic pathway to this compound involves a two-step process. The initial step is the formation of the 2-(4-chlorophenyl)thiazole core, followed by a regioselective iodination at the 5-position.

The first step, the synthesis of 2-(4-chlorophenyl)thiazole, can be achieved through the well-established Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. In this case, 4-chlorothiobenzamide would be reacted with a suitable α-halo-acetaldehyde or a synthetic equivalent. To optimize this reaction, various parameters can be adjusted, including the solvent, temperature, and reaction time. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in many Hantzsch syntheses. orgsyn.org

The second step is the electrophilic iodination of the 2-(4-chlorophenyl)thiazole intermediate. The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution, with the C5 position being particularly reactive. A common and effective method for this transformation is the use of iodine in the presence of an oxidizing agent, such as periodic acid (HIO₄) or iodic acid (HIO₃). orgsyn.orgnih.gov The reaction conditions for this iodination can be optimized to maximize the yield of the desired 5-iodo isomer and minimize the formation of byproducts.

In the context of green chemistry, several considerations can be applied to the synthesis of this compound. The use of greener solvents, such as water or ethanol, is a key principle. scielo.br For the Hantzsch synthesis, catalyst-free conditions or the use of reusable solid acid catalysts can be explored to reduce the environmental impact. libretexts.org Microwave-assisted organic synthesis (MAOS) not only accelerates reactions but also often leads to cleaner products and reduces the need for extensive purification, aligning with green chemistry goals. scielo.brresearchgate.net

Furthermore, the choice of reagents is crucial. Utilizing less toxic and more readily available starting materials is a fundamental aspect of green synthetic design. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing solvent usage and waste generation.

The following table summarizes potential optimization strategies and green chemistry considerations for the synthesis of this compound:

| Synthetic Step | Conventional Method | Optimization & Green Chemistry Approaches | Potential Benefits |

| Hantzsch Thiazole Synthesis | Reaction of 4-chlorothiobenzamide with an α-haloketone in a traditional organic solvent with heating. | - Microwave-assisted synthesis- Use of greener solvents (e.g., water, ethanol)- Catalyst-free conditions or use of a reusable solid acid catalyst. | - Reduced reaction time- Improved yields- Lower environmental impact- Easier catalyst recovery and reuse. |

| Iodination | Iodination with molecular iodine and a strong oxidizing agent in a chlorinated solvent. | - Use of periodic acid or iodic acid as a milder oxidizing agent.- Optimization of reaction temperature and time to improve regioselectivity and yield.- Exploring solvent-free reaction conditions. | - Milder reaction conditions- Higher selectivity for the desired isomer- Reduced use of hazardous solvents. |

By systematically applying these optimization and green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Molecular Interactions and Mechanistic Investigations of 2 4 Chlorophenyl 5 Iodothiazole Analogs

Target-Specific Modulatory Effects: In Vitro Studies

The unique structural features of thiazole (B1198619) derivatives, particularly those bearing a 2-(4-chlorophenyl) moiety, have prompted investigations into their interactions with various biological targets. These studies aim to elucidate the mechanisms through which these compounds exert their effects at a molecular level.

Enzymatic Inhibition Characterization

Thiazole-based compounds have been identified as inhibitors of several enzymes, a property attributed to their specific structural motifs. For instance, analogs of 2-aminothiazole (B372263) have been synthesized and evaluated as inhibitors of neuronal nitric oxide synthase (nNOS). beilstein-journals.org The rationale behind this research was that the less basic aminothiazole ring, when substituted for an aminopyridine ring in a known nNOS inhibitor, would be less protonated at physiological pH. This reduction in net charge could potentially enhance the molecule's ability to cross the blood-brain barrier. beilstein-journals.org However, the 2-aminothiazole-based analog proved to be less potent than its 2-aminopyridine (B139424) counterpart. beilstein-journals.org

In a separate line of research, 4-aminothiazole derivatives were also synthesized for nNOS inhibition studies. These compounds, however, were found to be unstable in aqueous solutions, where they underwent tautomerization and hydrolysis, leading to the formation of inactive thiazolones. beilstein-journals.org

The inhibitory potential of other thiazole-related structures has also been explored. For example, a series of 1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoyl thio)-4-methyl-4H-1,2,4-triazol-5-yl] piperidine (B6355638) derivatives were synthesized and tested for their inhibitory activity against several enzymes. Notably, methyl phenyl and dimethyl phenyl substituted derivatives demonstrated significant inhibition of acetylcholinesterase (AChE), α-glucosidase, urease, and butyrylcholinesterase (BChE). nih.gov

Table 1: Enzymatic Inhibition by Thiazole Analogs

| Compound/Analog Class | Target Enzyme | Key Findings | Reference |

| 2-Aminothiazole Analog | Neuronal Nitric Oxide Synthase (nNOS) | Less potent than the corresponding 2-aminopyridine analog. | beilstein-journals.org |

| 4-Aminothiazole Analogs | Neuronal Nitric Oxide Synthase (nNOS) | Unstable in aqueous medium, leading to inactive products. | beilstein-journals.org |

| 1,2,4-Triazole Bearing Azinane Analogs | Acetylcholinesterase (AChE), α-Glucosidase, Urease, Butyrylcholinesterase (BChE) | Methyl phenyl and dimethyl phenyl substituted derivatives showed high inhibitory potential. | nih.gov |

Receptor Binding and Allosteric Modulation Investigations

The interaction of thiazole-related structures with various receptors is a key area of research. Receptor binding assays are fundamental tools in these investigations, typically employing methods like filtration and scintillation proximity assays (SPA) to analyze receptor-ligand interactions. nih.gov These assays often utilize radiolabeled ligands to determine the affinity (Kd) and the maximum number of binding sites (Bmax). nih.gov

Molecular Pathways and Signaling Cascade Interventions

The biological effects of small molecules are often mediated through their intervention in specific signaling pathways. A pyrazole (B372694) derivative with a 4-chlorophenyl group, 2-(5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), has been shown to exert anti-inflammatory effects in microglial cells. nih.gov Mechanistic studies revealed that CDMPO attenuated the lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB), a key transcription factor in inflammatory responses. nih.gov This was accompanied by a suppression of the inhibitor of kappa B alpha (IκBα) and p38 phosphorylation in BV2 cells. nih.gov These findings suggest that this compound interferes with the NF-κB and p38 mitogen-activated protein kinase (MAPK) signaling pathways, leading to a reduction in the production of pro-inflammatory molecules. nih.gov

Biological Activity Profiling: In Vitro Assays

The therapeutic potential of 2-(4-chlorophenyl)-5-iodothiazole analogs is further explored through a variety of in vitro assays that assess their biological activities, including antimicrobial and antioxidant effects.

Antimicrobial Modulatory Effects (Antibacterial, Antifungal)

Thiazole derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. ontosight.ainih.gov The presence of a 4-chlorophenyl group on the thiazole ring is a common feature in many compounds with notable antibacterial and antifungal properties.

New 2-thiazolylimino-5-arylidene-4-thiazolidinones, including those with a chloro-substituted benzene (B151609) ring, have demonstrated potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) often in the range of 0.03 to 6 µg/mL. nih.gov These compounds were also effective against the Gram-negative bacterium Haemophilus influenzae. nih.gov The 5-arylidene moiety was found to be crucial for enhancing the antimicrobial properties of this class of compounds. nih.gov

In another study, newly synthesized heteroaryl(aryl) thiazole derivatives exhibited moderate to good antibacterial activity. nih.gov The antifungal activity of these compounds was even more promising, with MIC values ranging from 0.06 to 0.47 mg/mL. nih.gov Docking studies suggested that the antibacterial mechanism could involve the inhibition of the E. coli MurB enzyme, while the antifungal activity might be due to the inhibition of 14α-lanosterol demethylase. nih.gov

Table 2: In Vitro Antimicrobial Activity of Thiazole Analogs

| Compound/Analog Class | Test Organisms | Activity | Reference |

| 2-Thiazolylimino-5-arylidene-4-thiazolidinones | Gram-positive bacteria, Haemophilus influenzae | Potent antibacterial activity (MIC: 0.03-6 µg/mL for Gram-positive). | nih.gov |

| Heteroaryl(aryl) thiazole derivatives | Bacteria and Fungi | Moderate antibacterial activity; Good antifungal activity (MIC: 0.06-0.47 mg/mL). | nih.gov |

Antioxidant Modulatory Effects

Several thiazole derivatives and related heterocyclic compounds have been evaluated for their antioxidant properties. The antioxidant activity is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govpensoft.net

A study on novel 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(4-oxo-2-aryl-thiazolidine-3-yl)acetamide derivatives demonstrated significant antioxidant effects. nih.gov These compounds were evaluated for their ability to inhibit rat liver microsomal NADPH-dependent lipid peroxidation and their free radical scavenging properties using the DPPH assay. nih.gov

Similarly, derivatives of thiazolo[4,5-b]pyridine (B1357651) have been investigated for their antioxidant potential. pensoft.net The free radical scavenging activity of these compounds was determined by their interaction with the DPPH radical. pensoft.net

Table 3: In Vitro Antioxidant Activity of Thiazole Analogs

| Compound/Analog Class | Assay | Key Findings | Reference |

| 2-[2-(4-Chlorophenyl)benzimidazole-1-yl]-N-(4-oxo-2-aryl-thiazolidine-3-yl)acetamides | DPPH radical scavenging, Lipid peroxidation inhibition | Showed significant antioxidant effects. | nih.gov |

| Thiazolo[4,5-b]pyridine derivatives | DPPH radical scavenging | Demonstrated free radical scavenging activity. | pensoft.net |

Antiproliferative Modulatory Effects on Cell Lines

The thiazole scaffold is a key component in many compounds with demonstrated antiproliferative activity. nih.gov Studies on various thiazole derivatives have revealed significant cytotoxic effects against a range of human cancer cell lines.

For instance, a series of novel thiazole derivatives integrated with a pyrrolotriazinone structure were evaluated for their antiproliferative effects against breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines. nih.gov One of these compounds, 3-(4-(4-chlorophenyl)thiazol-2-yl)pyrrolo[1,2-d] nih.govnih.govnih.govtriazin-4(3H)-one, which shares the 4-chlorophenyl-thiazole core, demonstrated notable activity. nih.gov The presence of a halogen, such as chlorine or bromine, on the phenyl ring at the 4-position of the thiazole was found to be important for enhancing antiproliferative activity. nih.gov

In another study, 2-amino-4-phenylthiazole (B127512) analogs were synthesized and tested against six different cancer cell lines, showing that modifications to the thiazole core can lead to potent antitumor activity. nih.gov Similarly, research on 2,4-disubstituted thiazole derivatives as tubulin polymerization inhibitors showed that compounds with a chlorine atom on the phenyl group at the fourth position of the thiazole moiety were well-tolerated and effective. nih.gov

The antiproliferative activity of thiazole derivatives often translates to significant IC50 values, as shown in the table below, which summarizes the activity of various analogs against several cancer cell lines.

Table 1: Antiproliferative Activity of Thiazole Analogs

| Compound Type | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione derivative (14a) | Caco-2 (Colon) | 1.5 | plos.org |

| Thiazolidine-2,4-dione derivative (14a) | HepG-2 (Liver) | 31.5 | plos.org |

| 2-Benzamido-4-(isothiocyanatomethyl)-thiazole | L1210 (Leukemia) | 0.2 - 1 | nih.gov |

| Thiazole-2-acetamide derivative (10a) | Four cancer cell lines (average) | 6 | nih.gov |

| Thiazole-integrated pyrrolotriazinone (Compound 21) | MCF-7 (Breast) | 10.32 | nih.gov |

| Thiazole-integrated pyrrolotriazinone (Compound 21) | A549 (Lung) | 11.24 | nih.gov |

| Thiazole-integrated pyrrolotriazinone (Compound 21) | HepG2 (Liver) | 12.51 | nih.gov |

Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. The thiazole scaffold has been identified as a key feature in a variety of kinase inhibitors.

Analogs of this compound have the potential to act as kinase inhibitors. For example, thiazole derivatives have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), phosphatidylinositol 3-kinases (PI3K), and Aurora kinases. nih.govnih.gov A study on 2-aminothiazole derivatives identified a compound that inhibited CDK2/cycE with an IC50 value of 48 nM and showed high selectivity over other kinases. nih.gov

Furthermore, a series of thiazole derivatives were synthesized and evaluated as PI3K/mTOR dual inhibitors, with some compounds showing inhibitory activity in the nanomolar range against PI3Kα and mTOR. nih.gov The structural features of these molecules, including substitutions on the thiazole and associated phenyl rings, play a critical role in their potency and selectivity. nih.govacs.org For instance, the incorporation of a primary carboxamide group on the thiazole ring has been shown to significantly improve the potency of Glycogen synthase kinase 3 (GSK-3) inhibitors. nih.gov

The table below presents IC50 values for various thiazole-based kinase inhibitors, highlighting the potential of this chemical class.

Table 2: Kinase Inhibition by Thiazole Analogs

| Compound/Analog Type | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| 2-Aminothiazole derivative | CDK2/cycE | 48 nM | nih.gov |

| Thiazole derivative (Compound 3b) | PI3Kα | 0.086 µM | nih.gov |

| Thiazole derivative (Compound 3b) | mTOR | 0.221 µM | nih.gov |

| (S)-proline-amide aminothiazoleurea derivative (Compound 20) | PI3Kα | 9-290 nM | nih.gov |

| Thiazole derivative (Compound 34) | CK2 | 1.9 µM | nih.gov |

| Thiazole derivative (Compound 34) | GSK3β | 0.67 µM | nih.gov |

| Thiazolidine-2,4-dione derivative (10a) | VEGFR-2 | 65.16 nM | plos.org |

DNA-Interacting Properties, including Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topological state of DNA and are critical for DNA replication and transcription. nih.gov Inhibition of these enzymes leads to DNA damage and can trigger cell death, making them effective targets for anticancer drugs. nih.gov

While direct studies on this compound are limited, related heterocyclic compounds are known to interact with DNA and inhibit topoisomerases. The mechanism often involves the formation of a stable ternary complex between the drug, the enzyme, and DNA, which prevents the re-ligation of DNA strands. researchgate.net For example, acridine-thiosemicarbazone derivatives have been shown to inhibit topoisomerase IIα. nih.gov

The planar nature of aromatic and heterocyclic ring systems, like the one present in this compound, can facilitate intercalation between DNA base pairs. This interaction can disrupt the DNA structure and interfere with the function of enzymes like topoisomerases. Some 9-anilinothiazolo[5,4-b]quinoline derivatives, which also contain a thiazole ring, have been identified as human topoisomerase II inhibitors. researchgate.net The cytotoxic activity of these compounds was found to be correlated with their hydrophobicity and the electronic effects of substituents on the aniline (B41778) ring. researchgate.net

Mechanistic Elucidation at the Molecular Level

Elucidation of Binding Sites and Modes of Action

Understanding the binding sites and modes of action of this compound analogs is key to their development as therapeutic agents. For analogs that function as kinase inhibitors, the primary binding site is often the ATP-binding pocket of the enzyme. nih.gov For example, the inhibitor LY294002, a morpholino-substituted chromone, targets the ATP-binding site of PI3K. nih.gov Structure-based drug design has also been used to develop highly selective Janus kinase 2 (JAK2) inhibitors, where a key hydrogen bond interaction with the side chain of a tyrosine residue was identified as crucial for selectivity. acs.org

In the case of topoisomerase inhibition, the mode of action typically involves the drug stabilizing the complex between the enzyme and cleaved DNA. researchgate.net This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and subsequent cell death. nih.gov Molecular modeling studies of 9-anilinothiazolo[5,4-b]quinoline derivatives suggest that hydrophobicity and the dipole moment of the molecules significantly influence their cytotoxic activity, likely by affecting how they interact with their biological targets. researchgate.net

Investigation of Covalent and Non-Covalent Interactions

The interaction of small molecules like this compound analogs with their biological targets is governed by a combination of covalent and non-covalent interactions. Non-covalent interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are common in drug-receptor binding. researchgate.net

The presence of a halogen atom, such as the iodine in this compound, introduces the possibility of halogen bonding. This is a non-covalent interaction where the halogen atom acts as an electrophilic species and interacts with a nucleophilic site on the target protein. nih.gov Quantitative studies on complexes between iodo-perfluorocarbons and hydrogen-bond acceptors have demonstrated the significance of these interactions. nih.gov

While non-covalent interactions are often reversible, some drug molecules can form irreversible covalent bonds with their targets. For instance, quinones can react irreversibly with the sulfhydryl and amino groups of proteins. researchgate.net The specific nature of the interactions, whether covalent or non-covalent, will depend on the chemical reactivity of the thiazole analog and the nature of the binding site on its biological target.

Cellular Uptake and Intracellular Distribution Mechanisms

For a drug to be effective, it must be able to cross the cell membrane and reach its intracellular target. The physicochemical properties of a molecule, such as its lipophilicity and the presence of specific functional groups, play a crucial role in its cellular uptake.

Computational Chemistry and Theoretical Characterization of 2 4 Chlorophenyl 5 Iodothiazole

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic electronic and structural characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine a molecule's energetic and electronic states, offering profound insights into its geometry, stability, and reactivity.

Molecular geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. researchgate.net For 2-(4-Chlorophenyl)-5-iodothiazole, this process would typically be performed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) to ensure accuracy. researchgate.netresearchgate.net The optimization calculates the bond lengths, bond angles, and dihedral angles that define the most stable structure.

Conformational analysis is a critical subset of this process, especially for molecules with rotatable single bonds. chemistrysteps.com In this compound, the key rotational freedom exists around the single bond connecting the chlorophenyl ring to the thiazole (B1198619) ring. Different rotational angles (dihedral angles) result in different conformers, each with a distinct energy level. The analysis aims to identify the most stable conformer(s) by mapping the potential energy surface as a function of this rotation. utdallas.edu The stability of a given conformation is influenced by steric hindrance and electronic interactions between the two ring systems. While specific optimized parameters for this compound are not available in published literature, the table below illustrates the type of data that such a calculation would yield.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: This table is for illustrative purposes to show the expected output of a geometry optimization calculation.)

| Parameter | Description | Predicted Value |

| Bond Lengths (Å) | ||

| C-Cl | Carbon-Chlorine bond in the phenyl ring | ~1.75 |

| C-I | Carbon-Iodine bond in the thiazole ring | ~2.10 |

| C-S | Carbon-Sulfur bonds in the thiazole ring | ~1.72 - 1.77 |

| C-N | Carbon-Nitrogen bond in the thiazole ring | ~1.31 - 1.38 |

| C-C (Aromatic) | Carbon-Carbon bonds within the phenyl ring | ~1.39 - 1.40 |

| C-C (Inter-ring) | Bond connecting the phenyl and thiazole rings | ~1.48 |

| **Bond Angles (°) ** | ||

| Cl-C-C | Angle within the chlorophenyl ring | ~119-121 |

| I-C-S | Angle within the iodothiazole ring | ~125-128 |

| C-S-C | Angle at the sulfur atom in the thiazole ring | ~88-90 |

| Dihedral Angle (°) | ||

| Phenyl-Thiazole | Torsional angle between the two ring planes | Varies |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For this compound, the FMO analysis would reveal how the electron density is distributed in these frontier orbitals, highlighting the most probable sites for electrophilic and nucleophilic attack. The presence of electronegative chlorine and iodine atoms, along with the sulfur and nitrogen in the thiazole ring, would significantly influence the energies and spatial distribution of the HOMO and LUMO.

Table 2: Illustrative Frontier Molecular Orbital Data for this compound (Note: This table is for illustrative purposes only.)

| Parameter | Description | Predicted Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

| Egap (LUMO-HOMO) | Energy gap between HOMO and LUMO | 4.5 to 6.5 |

Electrostatic Potential Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. nih.gov It plots the electrostatic potential onto the electron density surface, revealing the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential). nih.gov These maps are invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are key to molecular recognition. researchgate.net

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of a ligand's activity. preprints.org

While specific biological targets for this compound have not been established in the literature, the broader class of thiazole derivatives has been investigated for various therapeutic applications, notably as anticancer agents. nih.govresearchgate.netsemanticscholar.org Potential biological targets for docking studies could therefore include proteins that are frequently implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) kinase or other protein kinases.

A molecular docking simulation would place the this compound molecule into the active site of a target protein. The simulation generates numerous possible binding poses and uses a scoring function to rank them. nih.gov This score provides an estimate of the binding affinity, with lower energy scores typically indicating more favorable binding. nih.govfrontiersin.org Such studies could provide a preliminary assessment of the compound's potential as an inhibitor for a given protein target.

Table 3: Illustrative Molecular Docking Results for this compound (Note: This table is hypothetical and for illustrative purposes.)

| Proposed Biological Target | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Micromolar (µM) range |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.9 | Micromolar (µM) range |

| Cytochrome P450 2C9 | 1OG5 | -7.2 | Micromolar (µM) range |

Analysis of Predicted Binding Modes and Intermolecular Interactions

The most crucial output of a docking simulation is the predicted binding mode, which reveals the specific intermolecular interactions between the ligand and the amino acid residues in the protein's binding pocket. researchgate.net A detailed analysis of these interactions is essential to understand the structural basis of the binding affinity and to guide further optimization of the ligand. nih.govmdpi.com

For this compound, key interactions could include:

Hydrogen Bonds: The nitrogen atom of the thiazole ring could act as a hydrogen bond acceptor.

Halogen Bonds: The chlorine and iodine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This is a significant type of non-covalent interaction.

Hydrophobic Interactions: The chlorophenyl ring can form hydrophobic and π-π stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). nih.gov

Understanding these predicted interactions provides a rational basis for the compound's potential biological activity and serves as a foundation for designing derivatives with improved potency and selectivity.

Table 4: Illustrative Predicted Intermolecular Interactions for this compound in a Hypothetical Protein Active Site (Note: This table is for illustrative purposes only.)

| Type of Interaction | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Halogen Bond | 4-chlorophenyl group (Cl) | Backbone carbonyl oxygen (e.g., of Gly, Leu) |

| Halogen Bond | 5-iodothiazole (B27275) group (I) | Serine (Ser), Threonine (Thr) side chain oxygen |

| Hydrogen Bond | Thiazole ring (N) | Asparagine (Asn), Glutamine (Gln) side chain |

| π-π Stacking | Phenyl ring | Phenylalanine (Phe), Tyrosine (Tyr) |

| Hydrophobic | Phenyl and Thiazole rings | Leucine (Leu), Valine (Val), Alanine (Ala) |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational microscope, allowing researchers to observe the motion of atoms and molecules over time. nih.gov This technique is instrumental in exploring the conformational landscape, stability, and flexibility of compounds like this compound. nih.gov

The dynamic stability of this compound can be assessed by performing MD simulations and analyzing the trajectory of its atomic coordinates. A key metric in this analysis is the Root Mean Square Deviation (RMSD), which measures the average displacement of atoms for a particular frame compared to a reference structure over the course of the simulation. A system that reaches a stable, plateaued RMSD value is considered to have achieved conformational equilibrium. nih.gov

To approximate physiological conditions, MD simulations can be performed by placing the molecule in a simulated environment, such as a box of water molecules or a lipid bilayer representing a cell membrane. These simulations provide insight into the solvation of this compound and its interactions with its immediate environment.

By analyzing the interactions between the compound and water molecules, researchers can predict its hydrophilicity or hydrophobicity, which are key determinants of its pharmacokinetic properties. Simulations within a lipid bilayer can help to evaluate the molecule's potential to permeate cell membranes, a critical step for intracellular drug action. The stability and orientation of the compound within these environments offer clues about its likely behavior in a biological system. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Design

QSAR and structure-based design are pillars of modern drug discovery, employing computational power to predict the biological activity of chemical compounds and guide the design of new, more potent analogs. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is founded on the principle that the biological activity of a compound is directly related to its molecular structure. researchgate.net The process involves creating a mathematical model that correlates numerical representations of a molecule's structure (molecular descriptors) with its observed biological activity. nih.gov

For a series of compounds related to this compound, a QSAR model would be developed by:

Data Set Compilation: Assembling a group of thiazole derivatives with experimentally measured biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, such as electronic, steric, and hydrophobic properties.

Model Generation: Using statistical methods like multiple linear regression or machine learning algorithms to build an equation linking the descriptors to the activity.

A crucial and indispensable step in this process is validation. researchgate.net Validation ensures that the model is not only statistically sound but also has predictive power for new, untested compounds. researchgate.net

Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used to test the model's robustness on the training data itself.

External Validation: The model's true predictive ability is assessed using an external test set of compounds that were not used during model development. A high correlation between predicted and observed activities for the test set confirms the model's utility. researchgate.netresearchgate.net

A validated QSAR model becomes a powerful tool for in silico (computer-based) drug design. neliti.com It can be used to perform virtual screening, a process where large libraries of compounds are computationally evaluated to identify those with the highest predicted activity. nih.govnih.gov

Starting with the this compound scaffold, new analogs can be designed by computationally modifying its structure—for instance, by changing the halogen at the 5-position or altering the substitution pattern on the phenyl ring. The QSAR model can then rapidly predict the activity of these virtual compounds. This approach allows chemists to prioritize the synthesis of analogs that are most likely to exhibit improved biological effects, streamlining the drug discovery process and reducing costs. neliti.com This targeted design is often complemented by molecular docking, which predicts how well a designed analog might bind to a specific protein target. nih.govneliti.com

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. kayseri.edu.trnih.gov By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a fingerprint of close atomic contacts. While a crystal structure for this compound is not available, analysis of the closely related compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, provides significant insight into the types of interactions that likely govern its solid-state structure. kayseri.edu.trnih.gov

The analysis reveals that weak van der Waals forces and other non-covalent interactions are the primary contributors to the crystal packing. The Hirshfeld surface is partitioned into distinct regions representing different types of contacts and their relative contributions. For the analogous chlorophenyl-thiazole derivative, the most significant interactions are hydrogen-hydrogen contacts, followed by carbon-hydrogen and chlorine-hydrogen contacts. kayseri.edu.trnih.gov These interactions collectively form a three-dimensional network that stabilizes the crystal structure. researchgate.net

Below is a table summarizing the principal intermolecular contacts and their percentage contribution to the Hirshfeld surface for the analogous compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. kayseri.edu.trnih.gov

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 39.2% | Represents the most significant contribution, arising from weak van der Waals forces between hydrogen atoms on adjacent molecules. kayseri.edu.trnih.gov |

| C···H / H···C | 25.2% | Indicates interactions between carbon and hydrogen atoms, which are prevalent in the packing of organic molecules. kayseri.edu.trnih.gov |

| Cl···H / H···Cl | 11.4% | Highlights the role of the chlorine atom in forming specific hydrogen bond-like contacts, which are represented by distinct red spots on the Hirshfeld surface. kayseri.edu.trnih.gov |

| O···H / H···O | 8.0% | Pertains to interactions involving oxygen atoms (from the dimethoxymethyl group in the analog), contributing to the stability of the supramolecular structure. kayseri.edu.trnih.gov |

Structure Activity Relationship Sar Studies of 2 4 Chlorophenyl 5 Iodothiazole Derivatives

Influence of Thiazole (B1198619) Ring Substitutions on Biological Activity

The thiazole ring serves as a critical anchor for molecular interactions, and substitutions on this heterocyclic core can profoundly modulate the biological efficacy of the resulting derivatives.

Impact of Halogen Position and Nature on Activity

Effect of Substituents at the 2-Position (Chlorophenyl Moiety)

The 2-(4-chlorophenyl) group is a crucial component for the biological activity of this class of compounds. Studies on related 2-amino-4-(4-chlorophenyl)thiazole derivatives have demonstrated their potent inhibitory effects on enzymes like human carbonic anhydrase I (hCA I). For instance, 2-amino-4-(4-chlorophenyl)thiazole has been identified as a highly effective inhibitor of hCA I, showcasing the importance of the 4-chlorophenyl substituent at the 2-position of the thiazole ring for this specific biological activity. scielo.br

Furthermore, the design of 4-(4-chlorophenyl)thiazol-2-amides as cytotoxic agents underscores the significance of this moiety in anticancer research. scielo.br The chlorophenyl group's electronic and hydrophobic properties likely contribute to the molecule's ability to interact with and inhibit biological targets.

Role of the 5-Iodo Moiety in Molecular Recognition and Activity

The iodine atom at the 5-position of the thiazole ring is expected to play a significant role in molecular recognition primarily through its ability to act as a halogen bond donor. Halogen bonding is a non-covalent interaction between a halogen atom with an electropositive region (σ-hole) and a nucleophilic site on a biological macromolecule, such as an oxygen, nitrogen, or sulfur atom. The large size and high polarizability of iodine make it a particularly effective halogen bond donor. This interaction can contribute significantly to the binding affinity and selectivity of the compound for its target protein. While direct experimental evidence for the 5-iodo moiety's role in the biological activity of 2-(4-Chlorophenyl)-5-iodothiazole is not extensively documented, the principles of halogen bonding strongly suggest its importance in target engagement. frontiersin.org

Modifications of the Chlorophenyl Ring and Their Activity Correlations

Alterations to the 4-chlorophenyl ring, including the position of the chlorine atom and the introduction of other functional groups, can dramatically impact the biological activity of the parent compound.

Positional Isomerism of Chlorine on Phenyl Ring

The specific placement of the chlorine atom on the phenyl ring is a critical factor influencing biological activity. Although studies on the positional isomers of chlorine in the 2-phenyl-5-iodothiazole framework are not available, research on other heterocyclic scaffolds provides valuable insights. For example, in a series of thiazole-5-carboxamides, a derivative with a 2-chlorophenyl group at the 2-position of the thiazole ring demonstrated notable anticancer activity. nih.gov This suggests that moving the chlorine from the para to the ortho position can alter the molecule's conformation and electronic distribution, leading to a different interaction profile with its biological target. A systematic study comparing the 2-chloro, 3-chloro, and 4-chloro isomers of 2-phenyl-5-iodothiazole would be necessary to fully elucidate the impact of chlorine's positional isomerism on activity.

Introduction of Additional Functional Groups on Phenyl Ring

The introduction of further functional groups onto the 4-chlorophenyl ring can fine-tune the biological activity of the resulting derivatives. In a study of (R)-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives, the presence of a 4-chlorophenyl group was found to be beneficial for antifungal activity. The compound (R)-N'-benzoyl-2-(4-chlorophenyl)-4,5-dihydrothiazole-4-carbohydrazide (I-5) exhibited significant antifungal properties against a range of phytopathogenic fungi. nih.govnih.gov

Similarly, studies on 4-(4-chlorophenyl)thiazole derivatives have demonstrated their potential as antiparasitic agents against Leishmania amazonensis and Trypanosoma cruzi. scielo.brnih.govresearchgate.net The specific substitutions on the thiazole and phenyl rings in these derivatives were shown to modulate their efficacy.

Interactive Table: Antifungal Activity of a 2-(4-Chlorophenyl)-4,5-dihydrothiazole Derivative nih.govnih.gov

| Compound | Organism | EC50 (µg/mL) |

| (R)-N'-benzoyl-2-(4-chlorophenyl)-4,5-dihydrothiazole-4-carbohydrazide (I-5) | Gibberella zeae | 15.63 |

| Fusarium oxysporum | 21.47 | |

| Helminthosporium maydis | 18.75 | |

| Botrytis cinerea | >50 | |

| Sclerotinia sclerotiorum | 28.31 | |

| Rhizoctonia solani | 12.54 |

Interactive Table: Antiparasitic Activity of 4-(4-Chlorophenyl)thiazole Derivatives scielo.brnih.govresearchgate.net

| Compound | Organism | Form | IC50 (µM) |

| Thiazole Derivative 1 | Leishmania amazonensis | Promastigote | 19.86 |

| Thiazole Derivative 2 | Leishmania amazonensis | Promastigote | >200 |

| Thiazole Derivative 1 | Trypanosoma cruzi | Trypomastigote | 1.67 |

| Thiazole Derivative 2 | Trypanosoma cruzi | Trypomastigote | 4.32 |

These findings highlight that while the 4-chlorophenyl group is a favorable feature for biological activity, further modifications can either enhance or diminish this activity, depending on the nature and position of the new functional groups.

Exploration of Linkers and Bridging Moieties

The introduction of linkers and bridging moieties between the core this compound scaffold and other chemical entities can significantly modulate the pharmacological properties of the resulting derivatives. These linking elements can influence factors such as solubility, metabolic stability, and the ability of the molecule to interact with its target.

Research in the broader field of thiazole derivatives has demonstrated that the nature of the linker is a critical determinant of biological activity. For instance, in a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives, the amide linker plays a crucial role in the observed anticancer activity. mdpi.com The orientation and flexibility of this linker can dictate how the molecule fits into the binding pocket of a target protein.

In the context of this compound, hypothetical SAR studies could explore various types of linkers to connect the thiazole ring to other pharmacophores. The length, rigidity, and chemical nature of these linkers would be systematically varied to probe their effect on activity. For example, flexible alkyl chains of varying lengths could be compared to more rigid linkers like aromatic rings or cyclic structures.

A hypothetical study might investigate the impact of different linker types on the inhibitory activity of this compound derivatives against a specific enzyme. The findings could be summarized in a data table as follows:

| Derivative | Linker Type | Linker Length (atoms) | Inhibitory Concentration (IC₅₀) in µM |

| A | Alkyl Chain | 3 | 15.2 |

| B | Alkyl Chain | 5 | 8.5 |

| C | Alkyl Chain | 7 | 12.1 |

| D | Amide | 3 | 5.1 |

| E | Ether | 4 | 9.8 |

| F | Piperazine (B1678402) | 6 | 2.3 |

This table is illustrative and based on general principles of medicinal chemistry, as specific data for this compound derivatives was not available in the searched literature.

From this hypothetical data, one might infer that a piperazine linker provides optimal activity, potentially due to its ability to form specific hydrogen bonds or its favorable conformational properties. The amide linker also appears to be beneficial compared to simple alkyl chains. Such studies guide the design of new derivatives with enhanced potency and selectivity.

Stereochemical Effects on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. biomedgrid.com Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit different pharmacological and toxicological profiles. biomedgrid.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

While specific stereochemical studies on this compound were not found in the available literature, the principles of stereochemistry are universally applicable in drug design. If a derivative of this compound contains a chiral center, it is highly probable that its enantiomers will display different biological activities.

For example, a chiral center could be introduced through the addition of a substituted side chain. The resulting enantiomers, designated as (R) and (S), would need to be separated and their biological activities evaluated independently. It is often the case that one enantiomer (the eutomer) is significantly more active than the other (the distomer). In some instances, the distomer may be inactive or even contribute to undesirable side effects. biomedgrid.com

A hypothetical research finding on the stereochemical effects on the biological activity of a chiral derivative of this compound could be presented as follows:

| Compound | Stereoisomer | Target Binding Affinity (Kᵢ) in nM | In vivo Efficacy (% inhibition) |

| X | Racemic Mixture | 55 | 45 |

| X | (R)-enantiomer | 120 | 15 |

| X | (S)-enantiomer | 10 | 85 |

This table is illustrative and based on general principles of pharmacology, as specific data for this compound derivatives was not available in the searched literature.

This hypothetical data would strongly suggest that the (S)-enantiomer is the eutomer, possessing significantly higher binding affinity and in vivo efficacy compared to the (R)-enantiomer and the racemic mixture. Such findings are crucial for the development of more potent and safer drugs, as the use of a single, more active enantiomer can lead to a better therapeutic index. The development of stereoselective syntheses or chiral separation techniques would then become a critical aspect of the drug development process for such a compound. researchgate.net

Future Perspectives and Emerging Research Directions for 2 4 Chlorophenyl 5 Iodothiazole

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel molecules. nih.govnih.gov For a scaffold like 2-(4-Chlorophenyl)-5-iodothiazole, these computational tools offer a pathway to rapidly explore vast chemical spaces and predict molecular properties with increasing accuracy. nih.govnih.gov

Predictive Modeling for Property Optimization: Machine learning algorithms, particularly deep neural networks (DNNs), can be employed to build predictive models for various chemical and biological properties. nih.govnih.gov By training on existing data, these models can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as potential efficacy, of new virtual derivatives of this compound. This in silico screening accelerates the design-make-test-analyze cycle, reducing the time and cost associated with synthesizing and testing unpromising candidates. nih.govyoutube.com The integration of AI and ML offers a powerful strategy to navigate the complexities of chemical synthesis and drug discovery, prioritizing compounds with the highest probability of success. nih.gov

Development of Multifunctional Scaffolds Based on the Thiazole (B1198619) Core

The thiazole ring is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds. nih.govnih.govacs.org This makes the this compound structure an excellent foundation for developing multifunctional scaffolds—molecules designed with multiple functionalities to perform complex tasks.

The strategic hybridization of the thiazole core with other bioactive fragments can lead to conjugates with synergistic or enhanced biological activities. acs.org For instance, linking the this compound scaffold to other pharmacophores, such as pyrazole (B372694) or pyrazoline, could yield novel hybrids with potent anticancer, antibacterial, or anti-inflammatory properties. acs.orgnih.govrsc.org The development of such molecular hybrids is a promising strategy for enhancing drug efficacy and overcoming issues like multidrug resistance. acs.org

Beyond medicine, the thiazole scaffold is a versatile building block in materials science. acs.org The rigid, planar structure of fused thiazole systems, like thiazolo[5,4-d]thiazole (B1587360), allows for efficient intermolecular π–π overlap, a key feature for organic electronic materials. rsc.org By using this compound as a starting point, researchers can synthesize larger, conjugated systems for applications in plastic electronics and organic photovoltaics. rsc.org The design of such materials often involves creating dumbbell-shaped molecules or polymers where the thiazole unit acts as a linker between other functional moieties, such as diketopyrrolopyrrole or triazatruxene, to fine-tune the electronic properties of the final material. rsc.orgresearchgate.net

Advanced Spectroscopic and Imaging Techniques for Molecular Interaction Analysis

Understanding the precise interactions of this compound with biological targets or within a material matrix is crucial for its development. Advanced spectroscopic and computational techniques provide the necessary tools for this deep molecular analysis.

A comprehensive characterization would involve a suite of spectroscopic methods. nih.gov

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are fundamental for confirming the molecular structure. nih.govrsc.org

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule, providing a fingerprint of its chemical bonds and functional groups. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This method is used to study the electronic transitions within the molecule, which is particularly relevant for applications in optoelectronics. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the exact molecular weight and elemental composition. nih.gov

To complement experimental data, computational methods are indispensable. Density Functional Theory (DFT) calculations can predict the optimized molecular geometry, vibrational frequencies, and electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net

Molecular docking simulations are a powerful tool to predict and analyze the binding of this compound and its derivatives to the active sites of biological targets, such as proteins or DNA. rsc.orgresearchgate.net These simulations can reveal key binding interactions, like hydrogen bonds and π-π stacking, guiding the design of more potent and selective inhibitors. rsc.orgresearchgate.net For instance, the interaction of thiazole orange derivatives with DNA has been successfully investigated using a combination of fluorescence and absorption spectroscopy, demonstrating how these techniques can elucidate complex binding events. nih.gov

Potential Applications in Material Science and Optoelectronics

The thiazole heterocycle is not only a key pharmacophore but also a promising building block for advanced materials, particularly in the field of optoelectronics. rsc.org Its electron-deficient nature and rigid structure are advantageous for creating organic semiconductors. rsc.org

Organic Semiconductors: Thiazole-containing polymers have been synthesized and shown to have valuable semiconducting properties. Modifying a polymer backbone with thiazole units can enhance planarity through non-covalent N⋯S interactions, leading to lower band gaps and improved charge transport. nih.gov Fused systems like thiazolo[5,4-d]thiazole are particularly appealing due to their high oxidative stability and planarity, which facilitates the intermolecular π–π overlap necessary for efficient charge mobility. rsc.org

Interactive Data Table: Properties of Thiazole-Based Polymers

| Polymer Name | Monomer Units | Key Property | Potential Application | Reference |

|---|---|---|---|---|

| PCDTTz | Carbazole and Thiazolothiazole | Field-effect carrier mobility of 3.8 × 10-3 cm2 V-1 s-1 | Polymer Solar Cells | nih.gov |

| PAQM-TTTz | Thiazole-flanked para-azaquinodimethane (p-AQM) | Low band gap, dual-band absorption | Organic Polymer Semiconductors | nih.gov |

Strategies for Selective Functionalization of Heterocyclic Compounds

The synthetic utility of this compound lies in the ability to selectively modify its structure. The presence of two distinct halogen atoms—chlorine on the phenyl ring and iodine on the thiazole ring—offers opportunities for regioselective chemical transformations. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in many catalytic reactions, providing a handle for selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions is one of the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The high reactivity of the C-I bond makes the 5-position of the thiazole ring an ideal site for modifications via reactions such as:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl groups. researchgate.netmdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to install alkyne functionalities. researchgate.net

Heck Reaction: Reaction with alkenes to form substituted alkenes.

These reactions are typically catalyzed by palladium(0) complexes and allow for the introduction of a wide array of functional groups under relatively mild conditions. mdpi.comyoutube.com The ability to perform these transformations selectively at the 5-position while leaving the 4-chlorophenyl group intact is a key advantage for building molecular complexity.

Iodine-Copper Exchange: Another strategy for selective functionalization involves an iodine-copper exchange reaction. This method can be used to generate a cuprated intermediate that can then react with various electrophiles, allowing for the introduction of different functional groups. rsc.org Such strategies enable the precise and controlled construction of complex thiazole derivatives, expanding the library of compounds that can be synthesized from the this compound starting material. The sulfone group has also been shown to be a versatile reactive tag on thiazole rings, facilitating diverse transformations. nih.govrsc.org

Interactive Data Table: Cross-Coupling Reactions for Functionalization

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)2) | C-C | Pd(0) catalyst, Base | researchgate.netmdpi.com |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C-C (sp2-sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base | researchgate.net |

| Heck | Alkene (e.g., CH2=CHR) | C-C | Pd(0) catalyst, Base | researchgate.net |

Q & A

Q. How can reaction byproducts be minimized during large-scale synthesis?

- Methodological Answer :

- Process Optimization : Use flow chemistry to control exothermic iodination steps and reduce side reactions (e.g., di-iodination) .

- Byproduct Analysis : Employ LC-MS to detect and quantify impurities. Adjust stoichiometry (I:substrate = 1.1:1) and introduce scavengers (e.g., NaSO) to quench excess iodine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.